molecular formula C10H11NO5 B12046559 5-Ethyl-2-methoxy-3-nitrobenzoic acid

5-Ethyl-2-methoxy-3-nitrobenzoic acid

Cat. No.: B12046559
M. Wt: 225.20 g/mol
InChI Key: FERPKRUFQSDWRS-UHFFFAOYSA-N
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Description

5-Ethyl-2-methoxy-3-nitrobenzoic acid is a substituted benzoic acid derivative featuring a carboxylic acid group at position 1, a methoxy group at position 2, a nitro group at position 3, and an ethyl substituent at position 4. This compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which influence its electronic properties, solubility, and reactivity. For example, 3-methoxy-2-nitrobenzoic acid is prepared by nitrating 3-methoxybenzoic acid with HNO₃ and H₂SO₄ . Similar methods may apply to the target compound, with additional ethylation steps.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

5-ethyl-2-methoxy-3-nitrobenzoic acid

InChI

InChI=1S/C10H11NO5/c1-3-6-4-7(10(12)13)9(16-2)8(5-6)11(14)15/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

FERPKRUFQSDWRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methoxy-3-nitrobenzoic acid typically involves the nitration of 5-ethyl-2-methoxybenzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring . The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production of 5-Ethyl-2-methoxy-3-nitrobenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitration reaction is carefully monitored to avoid the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 5-Ethyl-2-methoxy-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 5-Carboxy-2-methoxy-3-nitrobenzoic acid.

Scientific Research Applications

5-Ethyl-2-methoxy-3-nitrobenzoic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving the modification of aromatic compounds and their biological activities.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methoxy-3-nitrobenzoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and ethyl groups influence the compound’s lipophilicity and its ability to penetrate biological membranes. The overall effect of the compound depends on its specific interactions with enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of 5-ethyl-2-methoxy-3-nitrobenzoic acid can be contextualized by comparing it to structurally related benzoic acid derivatives. Key differences arise from substituent positions, electronic effects, and steric factors. Below is a detailed analysis:

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility (H₂O) pKa (Carboxylic Acid) Key Applications/Notes
5-Ethyl-2-methoxy-3-nitrobenzoic acid 2-OCH₃, 3-NO₂, 5-C₂H₅ 255.23* ~180–190 (est.) Low ~2.1–2.4 (est.) Potential intermediate in drug synthesis (lipophilic)
3-Methoxy-2-nitrobenzoic acid 2-NO₂, 3-OCH₃ 213.14 160–162 (reported) Moderate ~2.3 Precursor for dyes, ligands
2-Nitrobenzoic acid 2-NO₂ 167.12 147–149 High 1.68 Analytical reagent, corrosion inhibitor
3-Methoxybenzoic acid 3-OCH₃ 152.15 110–112 Moderate 4.09 Flavoring agent, polymer additive

*Estimated based on molecular formula C₁₀H₁₁NO₅.

Key Findings:

Electronic Effects :

  • The nitro group at position 3 in the target compound increases acidity (lower pKa) compared to 3-methoxybenzoic acid (pKa ~4.09). This aligns with the electron-withdrawing nature of the nitro group, stabilizing the deprotonated carboxylate .
  • The methoxy group at position 2 exerts a weaker electron-donating effect compared to its position in 3-methoxy-2-nitrobenzoic acid, where resonance donation to the nitro group may further modulate reactivity.

Solubility and Lipophilicity :

  • The ethyl group at position 5 reduces water solubility relative to unsubstituted 2-nitrobenzoic acid. This increased lipophilicity may enhance membrane permeability in biological systems.

In contrast, nitration of methoxybenzoic acids is well-documented .

Thermal Stability :

  • The higher molecular weight and nitro group contribute to a higher estimated melting point (~180–190°C) compared to simpler derivatives like 2-nitrobenzoic acid (147–149°C).

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